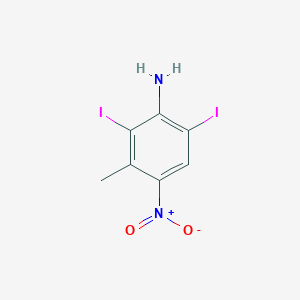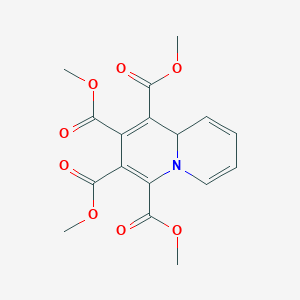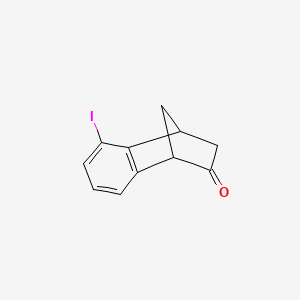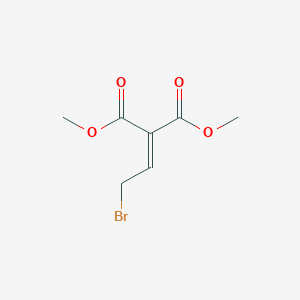
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes dichloro, dimethoxybenzyl, and dimethylpyridinamine groups.
Métodos De Preparación
The synthesis of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride involves multiple steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:
Formation of the Pyridine Core: The pyridine core can be synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce chlorine atoms at the 3 and 5 positions of the pyridine ring.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced through nucleophilic substitution reactions.
Final Steps:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of specific bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride can be compared with other similar compounds, such as:
3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide: This compound has a similar dichloro and benzyl structure but differs in the functional groups attached to the core structure.
3,5-dichloro-N-(2-{(3,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-N-isopropylbenzamide: This compound has a more complex structure with additional functional groups and a different core structure.
Propiedades
Número CAS |
86200-62-6 |
|---|---|
Fórmula molecular |
C16H19Cl3N2O2 |
Peso molecular |
377.7 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[(3,4-dimethoxyphenyl)methyl]-2,6-dimethylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H18Cl2N2O2.ClH/c1-9-14(17)16(15(18)10(2)20-9)19-8-11-5-6-12(21-3)13(7-11)22-4;/h5-7H,8H2,1-4H3,(H,19,20);1H |
Clave InChI |
BWNVZHGADNBYBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)C)Cl)NCC2=CC(=C(C=C2)OC)OC)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)

![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)


![Ethanone, 1-[4-(tetradecyloxy)phenyl]-](/img/structure/B11952648.png)


